Home > Products > Screening Compounds P105017 > PDK1/Akt/Flt Dual Pathway Inhibitor
PDK1/Akt/Flt Dual Pathway Inhibitor - 331253-86-2

PDK1/Akt/Flt Dual Pathway Inhibitor

Catalog Number: EVT-3057281
CAS Number: 331253-86-2
Molecular Formula: C10H4N6O
Molecular Weight: 224.183
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The "PDK1/Akt/Flt Dual Pathway Inhibitor" is a research compound identified as KP372-1. It functions as a kinase inhibitor, specifically targeting the PDK1/Akt/Flt signaling pathway. This pathway plays a crucial role in cancer cell proliferation and survival, making it a key target for anticancer drug development. []

KP372-1 exhibits high potency against various acute lymphoblastic leukemia (ALL) cell lines, demonstrating significant growth inhibition at concentrations below 100nM. []

PI3Kα Inhibitor VIII

    Relevance: PI3Kα Inhibitor VIII is considered structurally related to "PDK1/Akt/Flt Dual Pathway Inhibitor" due to their shared target within the PI3K/Akt/mTOR pathway. While the dual pathway inhibitor likely targets multiple points within this pathway, PI3Kα Inhibitor VIII specifically inhibits PI3Kα, an upstream component. Both compounds ultimately aim to disrupt this signaling cascade, often hyperactivated in cancer cells, leading to therapeutic benefits like increased cell death.

Akt Inhibitor IV

    Relevance: Akt Inhibitor IV's structural relation to "PDK1/Akt/Flt Dual Pathway Inhibitor" stems from their shared focus on the Akt kinase within the PI3K/Akt/mTOR pathway. The dual pathway inhibitor likely targets PDK1, Akt, and Flt, while Akt Inhibitor IV exhibits high selectivity for Akt. Despite this difference, both compounds aim to disrupt the same signaling pathway, highlighting their structural and functional similarities in the context of cancer treatment.

PI-103

    Relevance: PI-103 shares a strong structural relationship with "PDK1/Akt/Flt Dual Pathway Inhibitor" due to their overlapping targets within the PI3K/Akt/mTOR pathway. While the specific targets might differ slightly, both compounds demonstrate an approach of inhibiting multiple nodes within this pathway to disrupt oncogenic signaling and promote cell death in cancer cells.

Wortmannin

    Relevance: Wortmannin is considered structurally related to "PDK1/Akt/Flt Dual Pathway Inhibitor" due to their shared targeting of PI3K, a central kinase in the PI3K/Akt/mTOR pathway. Although Wortmannin inhibits all PI3K isoforms while the dual pathway inhibitor might target specific components, both ultimately aim to suppress the overactive PI3K/Akt/mTOR signaling commonly observed in cancers.

LY294002

    Relevance: LY294002 is structurally related to "PDK1/Akt/Flt Dual Pathway Inhibitor" due to their shared ability to inhibit PI3K, a key regulator of the PI3K/Akt/mTOR pathway. Although the dual pathway inhibitor may have additional targets and different specificities within the pathway, both compounds ultimately aim to interfere with this signaling cascade, often deregulated in cancer, and restore normal cellular function.

Overview

The compound known as PDK1/Akt/Flt Dual Pathway Inhibitor is a synthetic small molecule that targets and inhibits the activities of three key proteins: 3-phosphoinositide-dependent protein kinase-1 (PDK1), Akt (also known as protein kinase B), and Fms-like tyrosine kinase (Flt). This compound is particularly significant in cancer research, especially for its ability to selectively induce apoptosis in acute myelogenous leukemia cells while sparing normal hematopoietic cells. Its unique mechanism of action allows it to interfere with critical signaling pathways involved in cell survival and proliferation, making it a candidate for further therapeutic development.

Source and Classification

The PDK1/Akt/Flt Dual Pathway Inhibitor is classified as a synthetic organic compound, with the Chemical Abstracts Service registry number 331253-86-2. It is commercially available from various suppliers, including MilliporeSigma and BenchChem, and is primarily used in research settings focused on phosphorylation and dephosphorylation processes within biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of the PDK1/Akt/Flt Dual Pathway Inhibitor typically involves multi-step organic synthesis techniques. The primary synthetic route includes the preparation of two key intermediates: 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one and 10H-Indeno[2,1-e]tetrazolo[1,5-b][1,2,4]triazin-10-one. The reactions are generally carried out in dimethyl sulfoxide as the solvent under controlled conditions to ensure optimal yield and purity. The compound is sensitive to light and should be stored at temperatures between 2-8°C to maintain stability.

Molecular Structure Analysis

Structure and Data

The molecular formula of the PDK1/Akt/Flt Dual Pathway Inhibitor is C10H4N6OC_{10}H_{4}N_{6}O, with a molecular weight of approximately 224.2 g/mol. The structure consists of a complex arrangement of nitrogen-containing heterocycles that confer its biological activity. The compound exists as a mixture of tautomers, specifically KP372-1A and KP372-1B, which are present in nearly equal amounts.

Structural Characteristics

  • IUPAC Name: 10,11,12,13,14,16-hexaazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5,9,12,14-heptaen-8-one
  • Physical Form: Solid
  • Color: Yellow
  • Solubility: Soluble in dimethyl sulfoxide
Chemical Reactions Analysis

Reactions and Technical Details

The PDK1/Akt/Flt Dual Pathway Inhibitor can undergo several types of chemical reactions:

  • Oxidation: Under specific conditions, the compound can be oxidized to form various derivatives.
  • Reduction: Reduction reactions can modify the compound’s structure and potentially alter its biological activity.
  • Substitution: The compound can participate in substitution reactions where specific functional groups are replaced to create derivatives with different properties.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.

Mechanism of Action

Process and Data

The PDK1/Akt/Flt Dual Pathway Inhibitor functions by directly inhibiting the activities of PDK1 and Akt in a dose-dependent manner. This inhibition disrupts downstream signaling pathways essential for cell survival:

  • Target Proteins: PDK1 and Akt
  • Biochemical Pathways Affected: Phosphoinositide 3-kinase/Akt pathway and Flt3/PIM signaling pathways.

By blocking these pathways, the inhibitor leads to decreased phosphorylation of key proteins involved in growth and metabolism, ultimately triggering apoptotic mechanisms within cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow solid
  • Solubility: Soluble in dimethyl sulfoxide
  • Storage Conditions: Protect from light; store at 2-8°C.

Chemical Properties

The inhibitor has been shown to selectively induce apoptosis in acute myelogenous leukemia cells while having minimal effects on normal CD34+ hematopoietic progenitor cells. Its ability to disrupt multiple signaling pathways provides a unique approach to targeting malignancies.

Applications

Scientific Uses

The primary application of the PDK1/Akt/Flt Dual Pathway Inhibitor lies within cancer research:

  • Cancer Therapy: Investigated for its potential therapeutic effects against acute myelogenous leukemia due to its selective induction of apoptosis in malignant cells.
  • Pharmacological Studies: Used extensively in studies involving phosphorylation processes and cell signaling pathways related to cancer.

Additionally, ongoing research is exploring its broader applications across other malignancies where PDK1 and Akt signaling play critical roles.

Properties

CAS Number

331253-86-2

Product Name

PDK1/Akt/Flt Dual Pathway Inhibitor

IUPAC Name

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one

Molecular Formula

C10H4N6O

Molecular Weight

224.183

InChI

InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h1-4H

InChI Key

DPANHMGWPXVBQI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.